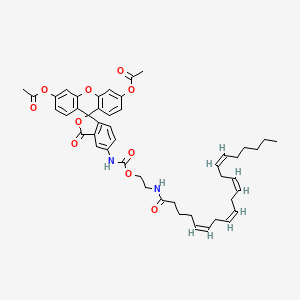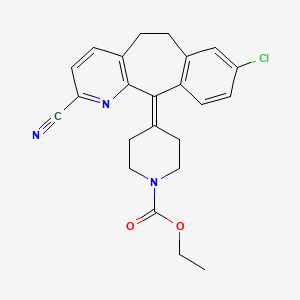
2-Cyano Loratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano Loratadine typically involves the cyanation of Loratadine. One common method includes the nucleophilic substitution of the pyridine moiety in Loratadine with a cyanide ion. This process can be achieved by converting Loratadine into its N-oxide form, followed by the formation of an N-methoxypyridinium salt, which then undergoes cyanide ion attack to produce the nitrile .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from substituted benzyl halide, which undergoes cyanation in a biphasic system. The resulting phenyl acetonitrile is then condensed with nicotinic ester, followed by hydrolysis and decarboxylation to produce the desired ketone. This ketone is further subjected to reduction, N-oxidation, cyanation, and hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano Loratadine can undergo various chemical reactions, including:
Oxidation: Likely to occur in the piperidine and cycloheptane rings, leading to the formation of degradation products.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, potentially forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Degradation products involving the oxidation of the piperidine and cycloheptane rings.
Reduction: Amino derivatives of Loratadine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano Loratadine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its antihistaminic properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 2-Cyano Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, reducing symptoms such as sneezing, itching, and watery eyes. The presence of the cyano group may influence its binding affinity and pharmacokinetic properties .
Comparison with Similar Compounds
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.
Cetirizine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 2-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability and influence its pharmacological properties.
Properties
IUPAC Name |
ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAIAHEAGWRMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652531 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-31-7 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

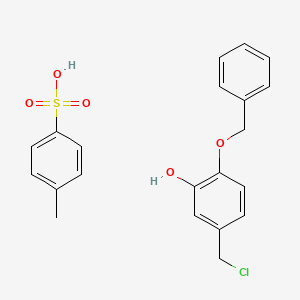


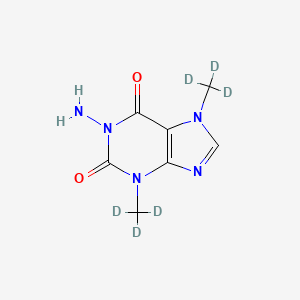


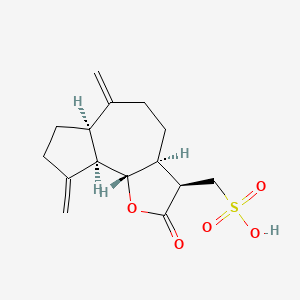
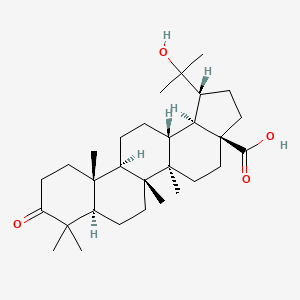
![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)


